2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS: 2034335-67-4) is a heterocyclic molecule with a molecular formula of C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol . Its structure features a benzodiazolyl (1H-1,3-benzodiazol-1-yl) group linked to a pyrrolidinyl ethanone backbone, modified by a pyridazin-3-yloxy substituent at the pyrrolidine ring (Figure 1). This arrangement confers unique physicochemical properties, such as moderate lipophilicity and a polar surface area influenced by the pyridazine and benzodiazolyl moieties.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(11-22-12-18-14-4-1-2-5-15(14)22)21-9-7-13(10-21)24-16-6-3-8-19-20-16/h1-6,8,12-13H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZXOLMDLPEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Formation of the pyridazine ring: This can be synthesized through the reaction of hydrazine with a dicarbonyl compound.
Formation of the pyrrolidine ring: This can be synthesized via the cyclization of an appropriate amine with a carbonyl compound.
Coupling reactions: The final compound can be obtained by coupling the benzimidazole, pyridazine, and pyrrolidine intermediates under suitable conditions, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidine rings.
Reduction: Reduction reactions can occur, especially at the pyridazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole and pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could yield dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Benzodiazolyl/Pyrrolidinyl Ethanone Cores
The target compound shares structural homology with several derivatives featuring benzodiazolyl or pyrrolidinyl ethanone groups. Key examples include:
1-[(3R)-3-[(1-(1H-1,3-Benzodiazol-2-yl)Piperidin-4-yl]Oxy)Pyrrolidin-1-yl]-2-{2-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-5-yl}Ethan-1-one (11A)
- Molecular Formula : C₂₆H₂₈N₆O₂
- Molecular Weight : 460.54 g/mol
- Key Features : Incorporates a benzodiazolyl-piperidinyl-pyrrolidinyl scaffold with a pyrrolopyrimidine substituent.
- Synthesis Yield : 55% via coupling reactions .
1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-one
- Molecular Formula : C₁₄H₁₄F₃N₃O
- Molecular Weight : 297.28 g/mol
- Key Features : Substituted with a trifluoromethyl group on the benzodiazolyl ring, enhancing lipophilicity (logP ~1.5–2.0 estimated).
- Comparison : The absence of a pyridazine group simplifies the structure but reduces hydrogen-bonding capacity compared to the target compound .
Pyrrolidinyl Ethanone Derivatives with Heterocyclic Substituents
Several compounds with ethanone-pyrrolidinyl backbones and diverse heterocycles highlight the impact of substituent choice on properties:
2-(3-Methyl-1H-Pyrazol-1-yl)-1-(3-{2-[5-(Oxan-4-yl)-1,2,4-Oxadiazol-3-yl]Ethyl}Pyrrolidin-1-yl)Ethan-1-one
- Molecular Formula : C₁₉H₂₇N₅O₃
- Molecular Weight : 373.45 g/mol
- logP : 1.535
- Key Features: A pyrazole-oxadiazole-pyrrolidinyl ethanone hybrid. The oxadiazole ring enhances metabolic stability but reduces solubility (logSw = -1.78) .
2-[4-(Pyridin-2-yl)-1H-1,2,3-Triazol-1-yl]-1-(Pyrrolidin-1-yl)Ethan-1-one (2cae)
- Molecular Formula : C₁₂H₁₄N₆O
- Molecular Weight : 258.28 g/mol
- Synthesis Yield : 87%
- Key Features: A triazole-pyridine-pyrrolidinyl ethanone derivative with lower molecular weight and higher synthetic efficiency compared to the target compound .
Heterocyclic Ethanone Derivatives with Aromatic Systems
Compounds with aromatic or fused-ring systems illustrate variations in bioactivity and solubility:
2-(1,3-Benzoxazol-2-yl)-1-(Pyridin-3-yl)Ethan-1-one
- Molecular Formula : C₁₄H₁₀N₂O₂
- Molecular Weight : 238.25 g/mol
- Key Features : A benzoxazole-pyridine hybrid with a compact structure. The absence of a pyrrolidine ring reduces conformational flexibility but improves solubility .
4-(1,3-Benzothiazol-2-yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-one
Comparative Data Table
*Estimated based on structural analogs.
Key Findings and Implications
- Structural Complexity vs. Bioavailability : The target compound’s pyridazine and benzodiazolyl groups enhance polarity (PSA ~71.6 Ų estimated) but may limit membrane permeability compared to simpler analogs like 2cae .
- Synthetic Efficiency : High-yield syntheses (e.g., 87–96% for triazoloamide derivatives ) suggest optimization opportunities for the target compound’s production.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of benzodiazole and pyridazine-pyrrolidine intermediates. Key steps include:
- Nucleophilic substitution at the pyrrolidine oxygen to introduce pyridazine (using NaH or K₂CO₃ as a base in DMF at 60–80°C) .
- Amide bond formation between the benzodiazole moiety and the pyrrolidine-carbonyl group, often employing EDCI/HOBt coupling reagents in dichloromethane .
Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity, temperature, and catalyst loading. For example, microwave-assisted synthesis can reduce reaction times and improve yields .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring connectivity. For instance, the pyridazine proton signals appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 351.1467 for C₁₈H₁₆N₆O₂) .
- X-ray Crystallography: SHELXL refinement resolves stereochemistry and hydrogen-bonding networks .
Advanced: How can structural modifications enhance this compound’s biological activity, and what SAR trends are observed?
Answer:
- Pyridazine substitution: Replacing the pyridazin-3-yloxy group with triazolo[4,3-b]pyridazine improves kinase inhibition (IC₅₀ reduced from 12 µM to 0.8 µM in EGFR models) .
- Pyrrolidine optimization: Introducing a piperazine ring instead of pyrrolidine increases solubility (logP reduced by 0.5) without compromising target affinity .
- Benzodiazole modifications: Fluorination at the benzodiazole 4-position enhances metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in hepatic microsomes) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects .
- Purity verification: Contradictions may arise from impurities ≥5%; use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure batches .
- Pharmacokinetic profiling: Assess bioavailability (e.g., oral vs. intravenous administration) to clarify in vitro-in vivo discrepancies .
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?
Answer:
- Twinning: Common in pyrrolidine-containing compounds; use TWINLAW in SHELXL to refine twinned data .
- Disorder: Flexible pyridazine-pyrrolidine linkages may require PART instructions in SHELXL to model alternate conformations .
- High-resolution data: Collect synchrotron data (λ = 0.7 Å) to resolve hydrogen atoms and validate H-bonding motifs critical for activity .
Intermediate: How can reaction yields be improved during scale-up synthesis?
Answer:
- Catalyst screening: Transition from homogeneous (e.g., CuI) to heterogeneous catalysts (e.g., Cu nanoparticles on SiO₂) reduces metal contamination and improves recyclability .
- Solvent optimization: Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-yielding amide couplings .
- Flow chemistry: Continuous flow systems enhance heat/mass transfer, achieving 85% yield in 30 minutes vs. 65% in batch .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation .
- Recrystallization: Ethanol/water (7:3) yields needle-like crystals suitable for X-ray analysis .
- Preparative HPLC: A C18 column with 0.1% TFA in acetonitrile/water achieves >98% purity for biological testing .
Advanced: What computational methods support the design of analogs with improved potency?
Answer:
- Docking studies: Glide SP docking into kinase ATP pockets identifies steric clashes with bulky substituents (e.g., 4-methylpyridazine reduces affinity by 40%) .
- MD simulations: 100-ns simulations reveal pyrrolidine ring flexibility impacts target residence time; rigidifying with sp³-hybridized carbons improves efficacy .
- QSAR models: Hammett σ values predict electron-withdrawing groups at benzodiazole-1-yl enhance IC₅₀ by 1.5-fold .
Basic: How is the compound’s stability assessed under various storage conditions?
Answer:
- Forced degradation: Expose to 40°C/75% RH for 14 days; monitor decomposition via UPLC (e.g., hydrolysis of the ethanone group reduces purity to 92%) .
- Light sensitivity: UV irradiation (320–400 nm) for 48 hours detects photodegradation products (e.g., pyridazine N-oxide formation) .
Advanced: How can in vitro and in vivo data discrepancies be reconciled?
Answer:
- Plasma protein binding: Use equilibrium dialysis to measure unbound fractions; >95% binding explains reduced in vivo efficacy despite low in vitro IC₅₀ .
- Metabolite profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated pyrrolidine derivatives) that contribute to efficacy unaccounted for in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
